![molecular formula C14H20F6O4 B14891210 (2R,3S)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3,3,3-trifluoropropyl)hexanoic acid](/img/structure/B14891210.png)
(2R,3S)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3,3,3-trifluoropropyl)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3,3,3-trifluoropropyl)hexanoic acid is a synthetic organic compound characterized by its unique structural features, including multiple trifluoromethyl groups and a chiral center
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3,3,3-trifluoropropyl)hexanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as trifluoromethylated alkenes and alcohols. These intermediates undergo various reactions, including esterification, reduction, and chiral resolution, to yield the final product. Common reagents used in these reactions include trifluoroacetic acid, isobutyl chloroformate, and chiral catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to isolate the desired product.
化学反応の分析
Types of Reactions
(2R,3S)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3,3,3-trifluoropropyl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted derivatives with functional groups like amines or thiols.
科学的研究の応用
Chemistry
In chemistry, (2R,3S)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3,3,3-trifluoropropyl)hexanoic acid is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl groups make it valuable in the development of fluorinated pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its chiral nature allows for the investigation of stereospecific biological processes.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activity, making it a potential candidate for drug development. Its trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug molecules.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of (2R,3S)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3,3,3-trifluoropropyl)hexanoic acid involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance binding affinity to enzymes and receptors, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions.
類似化合物との比較
Similar Compounds
- (2R,3S)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3,3,3-trifluoropropyl)pentanoic acid
- (2R,3S)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3,3,3-trifluoropropyl)butanoic acid
Uniqueness
Compared to similar compounds, (2R,3S)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3,3,3-trifluoropropyl)hexanoic acid stands out due to its specific chain length and the presence of multiple trifluoromethyl groups
特性
分子式 |
C14H20F6O4 |
|---|---|
分子量 |
366.30 g/mol |
IUPAC名 |
(2R,3S)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3,3,3-trifluoropropyl)hexanoic acid |
InChI |
InChI=1S/C14H20F6O4/c1-12(2,3)24-11(23)9(5-7-14(18,19)20)8(10(21)22)4-6-13(15,16)17/h8-9H,4-7H2,1-3H3,(H,21,22)/t8-,9+/m1/s1 |
InChIキー |
VHFDXZFCNOULOA-BDAKNGLRSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@@H](CCC(F)(F)F)[C@@H](CCC(F)(F)F)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)C(CCC(F)(F)F)C(CCC(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Diphenylphosphoryl)methyl]pyridine 1-oxide](/img/structure/B14891129.png)
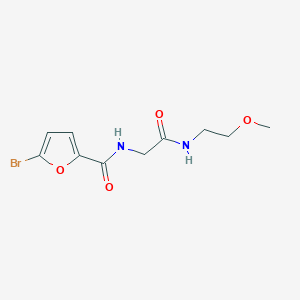

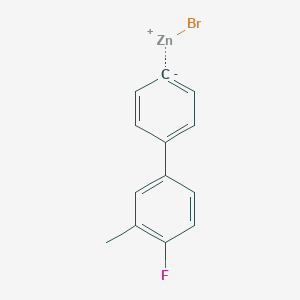
![[3-(3,5-Difluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891147.png)
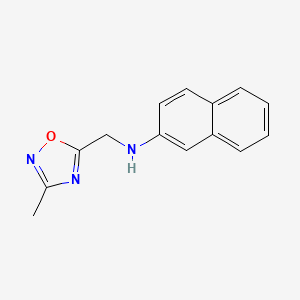
![3-Fluoro-4-[(1-homopiperidino)methyl]phenylZinc bromide](/img/structure/B14891168.png)

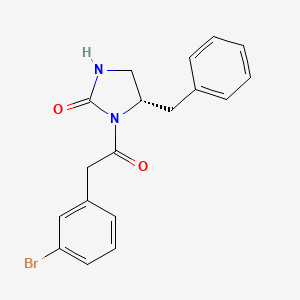
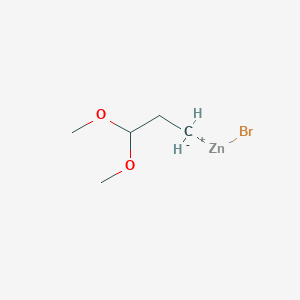
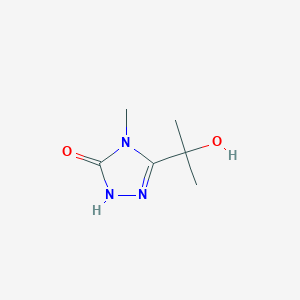
![(1R,3S)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(methylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14891197.png)
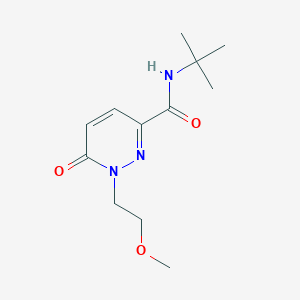
![4,5-Dihydrocyclopenta[b]pyrrol-6(1H)-one](/img/structure/B14891207.png)
